Cas no 65553-68-6 (rac-methyl (1R,3S)-3-formylcyclopentane-1-carboxylate)

rac-Methyl (1R,3S)-3-formylcyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring both formyl and carboxylate functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of stereochemically complex molecules. The presence of the formyl group allows for further derivatization via nucleophilic addition or reductive amination, while the methyl ester provides a handle for hydrolysis or transesterification. The (1R,3S) stereochemistry makes it valuable for asymmetric synthesis and pharmaceutical applications where precise spatial orientation is critical. Its rac-form offers flexibility in accessing both enantiomers for comparative studies. The compound's stability under standard conditions and compatibility with a range of reaction conditions enhance its utility in multistep syntheses.
rac-methyl (1R,3S)-3-formylcyclopentane-1-carboxylate structure
65553-68-6 structure
Product Name:rac-methyl (1R,3S)-3-formylcyclopentane-1-carboxylate
CAS No:65553-68-6
MF:C8H12O3
MW:156.179082870483
CID:398321
PubChem ID:93516239
Update Time:2025-07-02

rac-methyl (1R,3S)-3-formylcyclopentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarboxylic acid, 3-formyl-, methyl ester, cis-
    • methyl (1S,3R)-3-formylcyclopentane-1-carboxylate
    • rac-methyl (1R,3S)-3-formylcyclopentane-1-carboxylate
    • AT13556
    • 65553-68-6
    • DTXSID10514188
    • METHYL CIS-3-FORMYLCYCLOPENTANE-1-CARBOXYLATE
    • Inchi: 1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h5-7H,2-4H2,1H3/t6-,7+/m1/s1
    • InChI Key: DHVYLYFSTLOVFO-RQJHMYQMSA-N
    • SMILES: O(C)C([C@H]1CC[C@@H](C=O)C1)=O

Computed Properties

  • Exact Mass: 156.07866
  • Monoisotopic Mass: 156.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

rac-methyl (1R,3S)-3-formylcyclopentane-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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rac-methyl (1R,3S)-3-formylcyclopentane-1-carboxylate
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Enamine
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Enamine
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1PlusChem
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